molecular formula C16H16FN5 B11790856 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11790856
M. Wt: 297.33 g/mol
InChI Key: IVGJVVWSJZZLBC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorophenyl group can be introduced using fluorinating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Methylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain targets, compared to its analogs.

Properties

Molecular Formula

C16H16FN5

Molecular Weight

297.33 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16FN5/c17-12-6-4-11(5-7-12)13-8-9-15-19-20-16(22(15)21-13)14-3-1-2-10-18-14/h4-9,14,18H,1-3,10H2

InChI Key

IVGJVVWSJZZLBC-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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